molecular formula C6H7F3N2 B12815820 [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine

Cat. No.: B12815820
M. Wt: 164.13 g/mol
InChI Key: LCQXEQCKDWZCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Trifluoromethyl)-1H-pyrrol-3-yl]methanamine is a pyrrole-derived primary amine featuring a trifluoromethyl (-CF₃) group at the 4-position of the aromatic ring and a methanamine (-CH₂NH₂) substituent at the 3-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the CF₃ group, which enhances metabolic stability and modulates lipophilicity.

Properties

Molecular Formula

C6H7F3N2

Molecular Weight

164.13 g/mol

IUPAC Name

[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine

InChI

InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3,11H,1,10H2

InChI Key

LCQXEQCKDWZCIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN1)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Halogenation and Subsequent Functional Group Transformation

One widely reported method starts with 4-bromo-1H-pyrrole as the precursor. The process involves:

  • Reacting 4-bromo-1H-pyrrole with trifluoroacetic acid to introduce the trifluoromethyl group at the 4-position,
  • Followed by reduction steps to convert the bromide or intermediate functionalities into the methanamine group at the 3-position.

This method requires precise control of reaction parameters such as temperature, solvent, and reducing agent to optimize yield and purity.

Step Reaction Description Reagents/Conditions Outcome
1 Bromination of pyrrole 4-bromo-1H-pyrrole precursor Halogenated pyrrole intermediate
2 Trifluoromethylation Trifluoroacetic acid Introduction of CF3 group
3 Reduction to methanamine Suitable reducing agent (e.g., LiAlH4) Formation of methanamine group

This approach is documented by Vulcanchem and is considered a standard route for this compound's synthesis.

Pyrrole Ring Construction Followed by Functionalization

Alternatively, the pyrrole ring can be constructed via classical methods such as the Paal-Knorr synthesis, where 1,4-diketones react with ammonia or primary amines to form the pyrrole core. Subsequent steps include:

  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride,
  • Functionalization at the 3-position to install the methanamine group through nucleophilic substitution or reductive amination.

This method allows for flexibility in substituent placement and can be adapted for industrial scale synthesis with continuous flow reactors and catalytic systems to improve efficiency.

Cyclization and Functional Group Manipulation

Some synthetic routes involve cyclization reactions of substituted precursors under basic conditions (e.g., triethylamine) to form the pyrrole ring with desired substituents. Hydrolysis and methylation steps may be employed to introduce hydroxy or methyl groups, which can be further transformed into the methanamine functionality through reduction or substitution reactions.

For example, a sequence may include:

  • Cyclization of substituted precursors,
  • Hydrolysis to introduce hydroxyl groups,
  • Methylation using agents like trimethylsilyl diazomethane,
  • Introduction of phenylsulfonyl groups,
  • Reduction with diisobutyl aluminum hydride (DIBAL) to yield the methanamine derivative.

This multi-step approach is detailed in patent literature and allows for fine-tuning of the substitution pattern on the pyrrole ring.

Reaction Conditions and Catalysts

  • Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and 1,4-dioxane.
  • Bases: Potassium carbonate, cesium carbonate, sodium hydroxide, or triethylamine are used depending on the step.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutyl aluminum hydride (DIBAL), or other hydride donors.
  • Temperature: Reactions are typically conducted at mild to moderate temperatures (room temperature to 60 °C) to prevent decomposition.
  • Catalysts: Transition metal catalysts may be employed in trifluoromethylation steps to enhance selectivity and yield.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Steps Advantages Limitations
1 4-Bromo-1H-pyrrole Trifluoroacetic acid, reduction to amine Direct, well-established Requires careful control of reduction
2 1,4-Diketone (Paal-Knorr route) Ammonia/amine, trifluoromethyl iodide, reductive amination Flexible, scalable for industry Multi-step, may require purification
3 Substituted precursors (cyclization) Base-mediated cyclization, hydrolysis, methylation, reduction Allows diverse substitution Complex, multiple steps

Research Findings and Optimization

  • Studies emphasize the importance of reaction condition optimization to maximize yield and purity, particularly in the trifluoromethylation and reduction steps.
  • Continuous flow synthesis and catalytic trifluoromethylation have been explored to improve scalability and environmental footprint.
  • The choice of reducing agent and solvent critically affects the selectivity for methanamine formation without over-reduction or side reactions.
  • Hydrolysis and methylation steps in cyclization-based methods provide routes to functional group diversity, enabling further derivatization for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the pyrrole ring may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as a methyl group.

    Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or the methanamine group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce [4-methyl-1H-pyrrol-3-yl]methanamine.

Scientific Research Applications

Chemistry: In chemistry, [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: In biological research, this compound can be used to study the effects of trifluoromethylated pyrroles on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and efficacy of drug candidates.

Industry: In the industrial sector, this compound is utilized in the development of agrochemicals, such as herbicides and insecticides, due to its stability and effectiveness in pest control.

Mechanism of Action

The mechanism of action of [4-(trifluoromethyl)-1H-pyrrol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives

a. 3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine
  • Molecular Formula : C₅H₇F₂N₃
  • Molecular Weight : 159.13 g/mol
  • CAS : 1245806-69-2
  • Key Differences :
    • Replaces pyrrole with a pyrazole ring, introducing an additional nitrogen atom.
    • Difluoromethyl (-CHF₂) instead of trifluoromethyl (-CF₃), reducing electron-withdrawing effects.
    • Methyl group at the 1-position enhances steric bulk but may reduce metabolic flexibility compared to unsubstituted pyrroles.
b. (5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine
  • Molecular Formula : C₈H₁₃N₃
  • Molecular Weight : 151.21 g/mol
  • CAS : 1174305-90-8
  • Lacks fluorine atoms, which may reduce lipophilicity and alter pharmacokinetics.

Imidazole Derivatives

a. [4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride
  • Molecular Formula : C₅H₈Cl₂F₃N₃
  • Molecular Weight : 238.04 g/mol
  • CAS : 1803566-29-1
  • Key Differences :
    • Imidazole ring contains two nitrogen atoms, enabling diverse hydrogen-bonding interactions.
    • Dihydrochloride salt improves solubility but may limit blood-brain barrier penetration.
    • Structural rigidity contrasts with pyrrole’s aromatic flexibility.

Imidazopyridine Derivatives

a. 1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
  • Molecular Formula : C₁₅H₁₁F₄N₃
  • Molecular Weight : 309.27 g/mol
  • CAS : 1216267-00-3
  • Key Differences: Fused imidazopyridine system increases aromatic surface area, enhancing π-π stacking but reducing solubility.

Piperazine and Cyclic Amine Derivatives

a. N-[(1R,3S)-3-Isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine
  • Molecular Formula : C₂₇H₄₀F₃N₃O₃
  • Molecular Weight : 512.63 g/mol
  • CAS: Not provided, but synthesized via reductive amination in Example 8 of .
  • Key Differences :
    • Incorporates a piperazine ring and cyclopentylamine, introducing conformational rigidity.
    • Designed for high-affinity receptor binding, contrasting with pyrrole’s simpler scaffold.

Research Findings and Pharmacological Implications

Pyrrole Derivatives

  • Role of CF₃ : The trifluoromethyl group enhances metabolic stability and electron-deficient character, improving interactions with hydrophobic enzyme pockets.

Pyrazole and Imidazole Derivatives

  • Pyrazole : Often used in kinase inhibitors due to nitrogen-rich scaffolds. Difluoromethyl analogs may offer balanced lipophilicity .
  • Imidazole : Basic nitrogen atoms enable protonation at physiological pH, aiding solubility and target engagement .

Commercial Availability

  • In contrast, imidazole and pyrazole analogs remain available, reflecting broader industrial demand.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
[4-(Trifluoromethyl)-1H-pyrrol-3-yl]methanamine C₆H₇F₃N₂ 164.13 N/A Pyrrole core, CF₃, -CH₂NH₂
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine C₅H₇F₂N₃ 159.13 1245806-69-2 Pyrazole, CHF₂, -NH₂
[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine dihydrochloride C₅H₈Cl₂F₃N₃ 238.04 1803566-29-1 Imidazole, CF₃, HCl salt

Table 2: Pharmacological Relevance

Compound Class Example Reported Activities References
Pyrrole Methyl 4-CF₃-pyrrole-3-carboxylate Antitumor, anti-inflammatory
Pyrazole 3-(Difluoromethyl)-1-methyl-pyrazole Kinase inhibition, antimicrobial
Imidazole 4-CF₃-imidazole-methanamine CNS-targeted therapies

Biological Activity

[4-(Trifluoromethyl)-1H-pyrrol-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C5H6F3N
  • Molecular Weight : 151.11 g/mol

Anticancer Activity

Research has indicated that derivatives of pyrrole compounds, including those with trifluoromethyl groups, exhibit promising anticancer properties. For instance, a study highlighted that compounds with similar structural motifs demonstrated significant activity against various melanoma cell lines, with IC50 values ranging from 0.116 µM to 0.709 µM. The presence of the trifluoromethyl group enhances the steric effects, contributing to increased potency against cancer cells .

Cell Line IC50 (µM)
LOX IMVI0.116
MDA-MB-4350.709
SK-MEL-50.247

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives containing the pyrrole structure can inhibit the growth of various bacterial strains, showcasing potential as a lead compound in antibiotic development .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Compounds with similar frameworks have shown the ability to downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism that may be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins and enzymes within cells, altering their function and leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that such compounds can induce ROS production, which is linked to cellular stress and apoptosis in tumor cells .

Case Studies and Research Findings

  • Study on Melanoma Cells : A recent study examined the effects of this compound on melanoma cell lines, revealing that it inhibited cell proliferation significantly compared to controls. The study emphasized the role of the trifluoromethyl group in enhancing biological activity .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, indicating its potential as an antimicrobial agent.
  • Inflammatory Response Modulation : Research demonstrated that the compound could modulate inflammatory pathways by reducing levels of TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory conditions .

Q & A

Q. Designing stability studies under physiological conditions: What parameters are critical?

  • Methodological Answer : Assess pH-dependent degradation (e.g., PBS at pH 7.4 vs. gastric pH 2.0) via LC-MS. Temperature (37°C) and oxidative stress (H2_2O2_2) mimic in vivo conditions. Quantify half-life (t1/2_{1/2}) using first-order kinetics models .

Q. How to evaluate the compound’s role in coordination chemistry for catalytic applications?

  • Methodological Answer : Titration experiments with transition metals (e.g., Pd(II), Cu(I)) in DMSO-d6_6 monitor complexation via NMR shifts. X-ray crystallography or EXAFS reveals binding modes. Catalytic activity in Suzuki-Miyaura couplings tests efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.